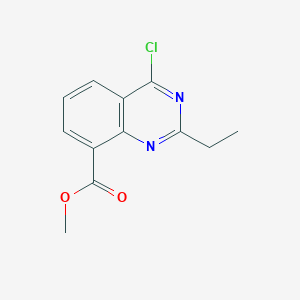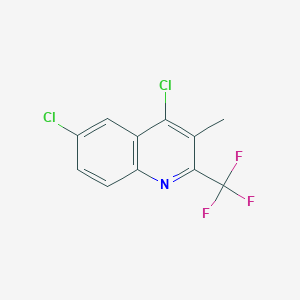
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dichloroquinoline with acetyl fluoride or hydrogen fluoride in the presence of a catalyst can yield the desired compound . The reaction conditions often include heating and the use of solvents like benzene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the quinoline derivative with an arylboronic acid .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 4,7-Dichloro-2-(trifluoromethyl)quinoline
- 4,8-Dichloro-2-(trifluoromethyl)quinoline
Uniqueness
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline is unique due to the presence of a methyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Eigenschaften
Molekularformel |
C11H6Cl2F3N |
|---|---|
Molekulargewicht |
280.07 g/mol |
IUPAC-Name |
4,6-dichloro-3-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H6Cl2F3N/c1-5-9(13)7-4-6(12)2-3-8(7)17-10(5)11(14,15)16/h2-4H,1H3 |
InChI-Schlüssel |
AOHMQJVHDCGEQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
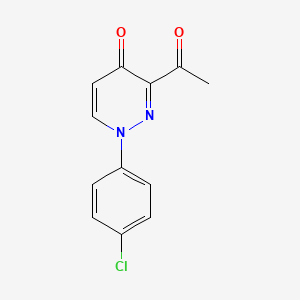

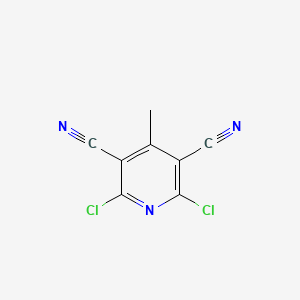

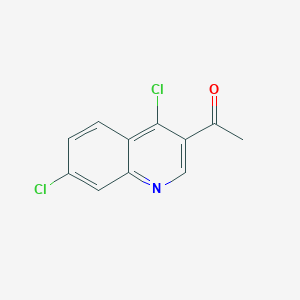




![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
